molecular formula C8H10ClNO3 B2924113 Methyl 2-amino-3-hydroxybenzoate hydrochloride CAS No. 86214-14-4

Methyl 2-amino-3-hydroxybenzoate hydrochloride

Cat. No.: B2924113
CAS No.: 86214-14-4
M. Wt: 203.62
InChI Key: YBWKUDNIEGRUJR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxybenzoate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a hydroxyl group on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reduction of Methyl 3-hydroxy-2-nitrobenzoate:

      Starting Material: Methyl 3-hydroxy-2-nitrobenzoate

      Reagents: Iron powder, acetic acid, ethanol

      Conditions: The mixture is heated to boiling for 2 hours, then cooled to room temperature. Water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate solution and dried over sodium sulfate.

  • Esterification of 3-Hydroxyanthranilic Acid:

Industrial Production Methods:

  • The industrial production of methyl 2-amino-3-hydroxybenzoate hydrochloride typically involves large-scale synthesis using the above methods, followed by purification processes such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Methyl 2-amino-3-hydroxybenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction:

    • The nitro group in methyl 3-hydroxy-2-nitrobenzoate can be reduced to an amino group to form methyl 2-amino-3-hydroxybenzoate.
    • Reagents: Iron powder, acetic acid, ethanol.

  • Substitution:

    • The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
    • Reagents: Acyl chlorides, alkyl halides.

Major Products:

  • The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

Biology:

  • It is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving aromatic compounds.

Medicine:

Industry:

  • It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison:

  • Methyl 2-amino-3-hydroxybenzoate hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
  • Methyl 2-amino-4,5-dimethylbenzoate and Methyl 2-amino-3-methoxybenzoate have different substituents on the benzene ring, leading to variations in their chemical properties and applications.
  • Methyl 2,5-diaminobenzoate contains two amino groups, which can result in different reactivity and potential uses in chemical synthesis and biological studies.

Properties

IUPAC Name

methyl 2-amino-3-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWKUDNIEGRUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86214-14-4
Record name methyl 2-amino-3-hydroxybenzoate hydrochloride
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